molecular formula C14H17FO3 B1325903 Ethyl 6-(3-fluorophenyl)-6-oxohexanoate CAS No. 898752-12-0

Ethyl 6-(3-fluorophenyl)-6-oxohexanoate

Cat. No. B1325903
M. Wt: 252.28 g/mol
InChI Key: DCCCVIZESKMHOE-UHFFFAOYSA-N
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Description

Ethyl 6-(3-fluorophenyl)-6-oxohexanoate is a complex organic compound. It contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached. It also contains a hexanoate group, which is a six-carbon chain with a carbonyl group (C=O) and an ethyl ester group at one end .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 3-fluorophenyl group and the hexanoate group. The fluorine atom in the 3-fluorophenyl group would be expected to have a significant impact on the chemical properties of the compound, including its reactivity and polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its polarity and potentially its boiling point and melting point .

Scientific Research Applications

Synthesis and Characterization

Ethyl 6-(3-fluorophenyl)-6-oxohexanoate and its analogs have been extensively studied in the field of organic synthesis and characterization. A related compound, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was synthesized and characterized using various techniques like FT-IR, thermogravimetric analysis, and X-ray diffraction, highlighting the compound's structural properties (M. Sapnakumari et al., 2014).

Biomedical Research

In the realm of biomedical research, derivatives of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate have been explored for potential therapeutic applications. For instance, Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a compound with a similar structure, exhibited high affinity for central benzodiazepine receptors and demonstrated antianxiety properties in animal models, showing the potential of these compounds in neuropsychiatric drug development (M. Anzini et al., 2008).

Molecular Docking and Drug Design

Ethyl 6-(3-fluorophenyl)-6-oxohexanoate analogs have also been utilized in molecular docking studies. These studies aim to understand how these compounds interact with biological targets, which is crucial for drug design and discovery. For example, a study on a similar compound, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, involved molecular docking to predict its potential as a β-secretase inhibitor, a target for Alzheimer's disease treatment (B. Kumar et al., 2018).

Chemical Hybridizing Agent

Research has also been conducted on the use of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate derivatives as chemical hybridizing agents in agriculture. For example, a fluoro derivative of ethyl oxanilate, a structurally similar compound, demonstrated effective induction of male sterility in wheat, indicating its potential use in hybrid seed production (J. Iskra et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promising biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

ethyl 6-(3-fluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-2-18-14(17)9-4-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCCVIZESKMHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645572
Record name Ethyl 6-(3-fluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(3-fluorophenyl)-6-oxohexanoate

CAS RN

898752-12-0
Record name Ethyl 6-(3-fluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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